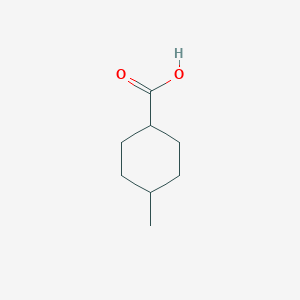

4-Methylcyclohexanecarboxylic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124039. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDXSEZXAPHVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195822, DTXSID20274140, DTXSID20274145 | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4331-54-8, 934-67-8, 13064-83-0 | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4331-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanecarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanecarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013064830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13064-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCYCLOHEXANECARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70F0I2AMTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANECARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7DSK28350 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylcyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

Abstract

4-Methylcyclohexanecarboxylic acid (4-MCHA) is a versatile saturated cyclic carboxylic acid that serves as a crucial building block in numerous fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its structure, consisting of a cyclohexane ring substituted with a methyl group and a carboxylic acid, allows for the existence of cis and trans stereoisomers, each conferring distinct physicochemical properties that are critical for its application.[3] This guide provides an in-depth analysis of the fundamental properties, synthesis protocols, analytical characterization, and key applications of 4-MCHA, offering a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction and Chemical Identity

This compound (IUPAC name: 4-methylcyclohexane-1-carboxylic acid) is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[3][4] The core of its structure is a cyclohexane ring, which imparts conformational flexibility, while the carboxylic acid group provides a reactive site for a multitude of chemical transformations.[3]

A critical feature of 4-MCHA is its stereoisomerism. The relative orientation of the methyl and carboxylic acid groups on the cyclohexane ring gives rise to two geometric isomers:

-

cis-4-Methylcyclohexanecarboxylic acid (CAS: 934-67-8): Both substituents are on the same side of the ring plane.[3]

-

trans-4-Methylcyclohexanecarboxylic acid (CAS: 13064-83-0): The substituents are on opposite sides of the ring plane.[3]

Commercial preparations are often sold as a mixture of both isomers (CAS: 4331-54-8).[3] The stereochemistry significantly influences physical properties like melting point and solubility, which is a key consideration in purification and application design.

Physicochemical and Spectroscopic Properties

The properties of 4-MCHA are influenced by its isomeric form. The trans isomer is typically a white crystalline solid, whereas mixtures may appear as a colorless liquid or solid depending on the isomer ratio and purity.[3] A summary of its core properties is presented below.

Table 1: Physicochemical Properties of this compound Isomers

| Property | trans Isomer | cis/trans Mixture | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | [1][5] |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol | [3] |

| Melting Point | 109-111 °C | ~110 °C | [1][6] |

| Boiling Point | 245 °C (at 760 mmHg) | 134-136 °C (at 15 mmHg) | [1][3] |

| Density | 1.025 g/cm³ | 1.005 g/mL (at 25 °C) | [1][5] |

| pKa | 4.89 (at 25 °C) | 4.92 (Predicted) | [1][5] |

| Refractive Index | 1.467 | 1.4598 (n20/D) | [1][5] |

| Solubility | Soluble in methanol. | Soluble in chloroform, DMSO, methanol. | [1][5] |

| Flash Point | >110 °C | >113 °C (closed cup) | [1] |

Synthesis and Purification

The most prevalent and industrially scalable method for synthesizing 4-MCHA is the catalytic hydrogenation of p-toluic acid (4-methylbenzoic acid). This method is favored due to the availability of the starting material and the efficiency of the reduction.

Causality in Synthesis Protocol:

The choice of catalyst, solvent, and reaction conditions is paramount for achieving high yield and selectivity.

-

Catalyst: Noble metal catalysts like Palladium (Pd) or Rhodium (Rh) on a carbon support are often used for their high activity in aromatic ring hydrogenation. Ruthenium (Ru) catalysts are also effective.

-

Solvent: Water is a green and effective solvent for this reaction, especially when using a robust catalyst.[5][6]

-

Pressure & Temperature: Hydrogen pressure (e.g., 2.5 MPa) and elevated temperature (e.g., 110 °C) are necessary to overcome the activation energy of aromatic ring reduction.[5][6]

Detailed Experimental Protocol: Hydrogenation of p-Toluic Acid

This protocol describes a typical lab-scale synthesis of 4-MCHA.

Materials:

-

p-Toluic acid (1.0 eq)

-

5% Rh/C (Rhodium on carbon) catalyst (e.g., 5 mol%)

-

Deionized water

-

Hydrogen (H₂) gas

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

High-pressure stainless steel autoclave with a magnetic stirrer

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Reactor Charging: In a stainless steel autoclave, combine p-toluic acid (e.g., 0.5 mmol, 61 mg) and the catalyst (e.g., 20 mg).[5][6]

-

Solvent Addition: Add deionized water (e.g., 5 mL) to the autoclave.[5][6]

-

System Purge: Seal the autoclave and purge the system multiple times with hydrogen gas to remove all air.

-

Pressurization & Heating: Pressurize the autoclave with hydrogen to 2.5 MPa. Begin magnetic stirring (e.g., 1000 rpm) and heat the mixture to 110 °C.[5][6]

-

Reaction Monitoring: Maintain these conditions until hydrogen uptake ceases or for a predetermined time (e.g., 4-6 hours). The reaction can be monitored by taking small aliquots (after cooling and depressurizing) and analyzing them by GC-MS.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Extraction: Remove the reaction mixture and filter it to separate the solid catalyst. The catalyst can be washed with ethyl acetate.[5][6] Extract the aqueous filtrate multiple times with ethyl acetate.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-MCHA.

-

Purification (Self-Validation): The product is typically a mixture of cis and trans isomers. Purity is confirmed by GC-MS.[5][6] Further purification and isomer separation can be achieved by fractional distillation or recrystallization, with the effectiveness of the separation validated by comparing the melting point and spectroscopic data (e.g., NMR) against literature values for the pure isomers.

Visualization of Synthesis Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of 4-MCHA via catalytic hydrogenation.

Applications in Research and Drug Development

This compound is a valuable intermediate in several high-value applications.

-

Pharmaceutical Synthesis: As an organic building block, its rigid, non-aromatic scaffold is desirable in drug design. It is used as a precursor for more complex molecules with potential therapeutic activities.[2][7] Its derivatives are explored for creating novel pharmaceutical intermediates.[2]

-

Agrochemicals: The structural features of 4-MCHA are utilized in the synthesis of pesticides and other crop protection agents, where modifications can lead to compounds with improved efficacy and better environmental profiles.[1]

-

Materials Science: Derivatives of 4-MCHA, particularly the trans isomer, are used in the synthesis of liquid crystals.[8] The rigid structure contributes to the formation of mesophases.

-

Cosmetics: The compound and its derivatives can be found as ingredients in cosmetic formulations, contributing to the performance of personal care products.[2]

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant and is harmful if swallowed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][9]

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9] If dust is generated, a NIOSH-approved respirator is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents and bases.[1][9]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

-

LookChem. (n.d.). trans-4-Methylcyclohexanecarboxylic acid. Retrieved January 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20330, this compound. Retrieved January 9, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trans-4-Methylcyclohexanecarboxylic Acid. Retrieved January 9, 2026, from [Link]

-

ChemBK. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

Cleanchem Laboratories. (n.d.). Material Safety Data Sheet this compound. Retrieved January 9, 2026, from [Link]

- Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of Trans-4-Methylcyclohexanecarboxylic Acid in Modern Chemical Synthesis. Retrieved January 9, 2026, from [Link]

-

Aladdin Scientific. (n.d.). This compound (cis- and trans- mixture). Retrieved January 9, 2026, from [Link]

-

ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved January 9, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound (cis- and trans- mixture). Retrieved January 9, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H14O2). Retrieved January 9, 2026, from [Link]

Sources

- 1. Cas 13064-83-0,trans-4-Methylcyclohexanecarboxylic acid | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound (934-67-8) for sale [vulcanchem.com]

- 4. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4331-54-8 [chemicalbook.com]

- 6. trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound (cis- and trans- mixtur… [cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to 4-Methylcyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-methylcyclohexanecarboxylic acid, a pivotal cyclic carboxylic acid in synthetic chemistry. We will delve into the distinct properties of its geometric isomers, detail robust synthesis protocols, and explore its applications, particularly for researchers and professionals in drug development and materials science. This document is structured to provide not just data, but a foundational understanding of the causality behind the chemical protocols and applications discussed.

Core Chemical Identity and Isomerism

This compound (C₈H₁₄O₂) is a derivative of cyclohexane containing a methyl group and a carboxylic acid group at the 1 and 4 positions of the ring.[1] Its molecular weight is 142.20 g/mol .[1][2] The non-planar nature of the cyclohexane ring gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis and trans. This isomerism is the defining feature of this compound, as the spatial orientation of the methyl and carboxyl groups significantly influences its physical properties and chemical reactivity.

-

trans-4-Methylcyclohexanecarboxylic acid (CAS: 13064-83-0): The methyl and carboxylic acid groups are on opposite sides of the cyclohexane ring's plane.[1] This configuration allows for more efficient crystal packing, typically resulting in a higher melting point.

-

cis-4-Methylcyclohexanecarboxylic acid (CAS: 934-67-8): Both functional groups are on the same side of the ring's plane.[1]

-

Mixture of isomers (CAS: 4331-54-8): Commercially available products are often a mixture of both cis and trans isomers.[1][3][4]

The specific isomer used is critical for applications like liquid crystal synthesis or as a pharmaceutical intermediate, where precise molecular geometry is paramount.

Physicochemical Properties: A Comparative Analysis

The differentiation in spatial arrangement between the cis and trans isomers leads to measurable differences in their physical properties. The trans isomer is typically a white crystalline solid, whereas the cis isomer has a much lower melting point, and commercial mixtures may present as a colorless liquid or oil.[1][3]

| Property | trans Isomer | cis Isomer | cis/trans Mixture |

| CAS Number | 13064-83-0[2] | 934-67-8[1][5] | 4331-54-8[1][3][6] |

| Appearance | White crystalline solid[1][2] | N/A (Low melting solid) | Colorless liquid/oil[3] |

| Molecular Formula | C₈H₁₄O₂[2] | C₈H₁₄O₂[5] | C₈H₁₄O₂[3][6] |

| Molecular Weight | 142.20 g/mol [2] | 142.20 g/mol [5] | 142.20 g/mol [6] |

| Melting Point | 109-111 °C[2][7] | 29-29.5 °C[8] | ~110 °C (Varies)[6][9] |

| Boiling Point | 245-247.5 °C[2][7] | 139 °C @ 20 mmHg[8] | 134-136 °C @ 15 mmHg[6] |

| Density | 1.025 g/cm³[2][7] | N/A | 1.005 g/mL @ 25 °C[6] |

| pKa | 4.89 @ 25 °C[2] | N/A | 4.92±0.10 (Predicted)[6] |

| Solubility | Soluble in Methanol[2] | N/A | Soluble in Chloroform, DMSO, Methanol[6] |

Synthesis and Purification: A Validated Protocol

The most common and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of p-toluic acid (4-methylbenzoic acid). This process reduces the aromatic ring to a cyclohexane ring, producing a mixture of the cis and trans isomers.[1][6]

Logical Workflow for Synthesis

Sources

- 1. This compound (934-67-8) for sale [vulcanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 4331-54-8 [chemicalbook.com]

- 7. alfa-labotrial.com [alfa-labotrial.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. chembk.com [chembk.com]

cis and trans isomers of 4-Methylcyclohexanecarboxylic acid

An In-Depth Technical Guide to the Cis and Trans Isomers of 4-Methylcyclohexanecarboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stereoisomers of this compound, a critical building block in pharmaceutical and chemical synthesis. We will delve into the nuanced differences in their structure, stability, synthesis, and characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Foundational Stereochemistry: The 1,4-Disubstituted Cyclohexane System

This compound (C₈H₁₄O₂) is a disubstituted cyclohexane, a structural motif that introduces the concept of geometric isomerism.[1] The relative spatial orientation of the methyl (-CH₃) and carboxylic acid (-COOH) groups across the ring plane gives rise to two distinct isomers: cis and trans.

-

cis-isomer (CAS: 934-67-8): Both the methyl and carboxylic acid groups reside on the same side of the cyclohexane ring's plane.[1]

-

trans-isomer (CAS: 13064-83-0): The methyl and carboxylic acid groups are positioned on opposite sides of the ring's plane.[1]

This seemingly subtle difference in geometry has profound implications for the molecule's three-dimensional shape, stability, and physical properties, which in turn dictate its reactivity and suitability for various applications.

Caption: 2D structures of cis and trans isomers.

Conformational Analysis: The Energetic Landscape

To truly understand the behavior of these isomers, we must consider their most stable three-dimensional arrangement: the chair conformation.[2][3] In this conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's average plane) or equatorial (extending from the ring's "equator").

-

trans-Isomer: The most stable conformation places both the larger carboxylic acid group and the methyl group in equatorial positions (diequatorial). This arrangement minimizes steric strain, specifically the unfavorable 1,3-diaxial interactions that would occur if either group were axial.[4] A less stable diaxial conformer also exists but is energetically unfavorable.

-

cis-Isomer: In any chair conformation, the cis isomer must have one substituent in an axial position and the other in an equatorial position. The ring can "flip" between two chair conformations, interconverting the axial and equatorial positions of the two groups. The preferred conformation will place the bulkier group (carboxylic acid) in the more stable equatorial position to minimize steric hindrance.[4]

The greater thermodynamic stability of the trans isomer's diequatorial conformation is a key driver of its physical properties, such as its higher melting point and lower solubility compared to the cis isomer.

Caption: Synthesis via hydrogenation of p-toluic acid.

Experimental Protocol: Hydrogenation of p-Toluic Acid

[5][6]1. Reactor Charging: In a 25 mL stainless steel autoclave with a PTFE liner, disperse 61 mg (0.5 mmol) of p-toluic acid and 20 mg of a suitable hydrogenation catalyst (e.g., 5% Rhodium on Carbon) in 5 mL of deionized water. 2. System Purge: Seal the autoclave. Purge the internal atmosphere by pressurizing with hydrogen gas and venting three times to remove all air. 3. Pressurization: Pressurize the autoclave with hydrogen to the target pressure (e.g., 2.5 MPa). 4. Reaction: Heat the mixture to the desired temperature (e.g., 110 °C) while stirring vigorously (e.g., 1000 rpm). Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. 5. Workup: Cool the reactor to room temperature and carefully vent the excess pressure. Extract the reaction mixture with a suitable organic solvent like ethyl acetate. 6. Catalyst Removal: Separate the solid catalyst from the liquid phase via centrifugation or filtration. The resulting solution contains the mixture of cis and trans isomers.

Isomer Interconversion

The less stable cis isomer can be converted to the more stable trans isomer through epimerization. This is typically achieved by heating the cis acid or a mixture of the isomers, often in the presence of a catalyst like dry hydrogen chloride or a palladium catalyst. [7][8]

Comparative Physicochemical Properties

The structural and conformational differences between the isomers directly manifest in their physical properties. The highly symmetric, stable diequatorial conformation of the trans isomer allows for more efficient crystal packing, resulting in a significantly higher melting point.

| Property | cis-Isomer | trans-Isomer | Mixture (cis/trans) |

| CAS Number | 934-67-8 [1][9] | 13064-83-0 [1][10] | 4331-54-8 [1] |

| Molecular Weight | 142.20 g/mol [1][11] | 142.20 g/mol [1][11] | 142.20 g/mol [1][11] |

| Appearance | Liquid or low-melting solid [1] | White crystalline solid [1][10] | Colorless to white liquid/solid [1] |

| Melting Point | 29.0-29.5 °C [9] | 109-111 °C [10] | ~110 °C [1] |

| Boiling Point | 139 °C @ 20 mmHg [9] | 245 °C @ 760 mmHg [10] | 134-136 °C @ 15 mmHg |

| Density | Not widely reported | 1.025 g/cm³ [10] | 1.005 g/mL @ 25 °C |

| pKa | ~4.9 [1] | 4.89 @ 25 °C [10] | ~4.9 [1] |

| Solubility | More soluble in polar solvents | Less soluble in polar solvents | Varies with ratio |

Separation and Characterization: Isolating and Identifying the Isomers

Separating geometric isomers is a significant challenge due to their identical molecular weights and functional groups, leading to very similar physicochemical properties. [12]High-resolution analytical techniques are required for both separation and unambiguous identification.

Separation Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods for separating the cis and trans isomers, especially on an analytical or small preparative scale. [12]

Caption: General workflow for isomer separation by chromatography.

Detailed Experimental Protocol: GC Separation [6][12]

-

Derivatization (Essential): The carboxylic acid group is non-volatile. It must be derivatized, typically to its methyl ester (forming methyl 4-methylcyclohexanecarboxylate), using a reagent like diazomethane or TMS-diazomethane prior to GC analysis.

-

Sample Preparation: Dilute the esterified isomer mixture in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-500 µg/mL.

-

GC System and Conditions:

-

Column: A polar capillary column (e.g., a wax-type column like DB-WAX or a similar polyethylene glycol phase) is crucial. The subtle polarity differences between the isomers are exploited for separation.

-

Injector: Split/splitless injector at 250°C with a 50:1 split ratio.

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1-2 mL/min.

-

Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 5°C/min to a final temperature of 150°C.

-

Detector: Flame Ionization Detector (FID).

-

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for distinguishing the isomers. [7][10]The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton at C1 (attached to the -COOH group), are highly sensitive to their axial or equatorial environment.

-

In the trans isomer (diequatorial), the C1 proton is axial and will typically appear as a complex multiplet with large axial-axial coupling constants.

-

In the cis isomer, the C1 proton is equatorial and will exhibit smaller equatorial-axial and equatorial-equatorial coupling constants, resulting in a broader, less resolved signal at a different chemical shift.

Other valuable characterization techniques include:

-

Infrared (IR) Spectroscopy: Can confirm the presence of the carboxylic acid (O-H and C=O stretches) but is less effective for distinguishing between the isomers. [11]* Mass Spectrometry (MS): Will show the same molecular ion peak for both isomers but may exhibit subtle differences in fragmentation patterns. [11][13]

Applications in Drug Development and Chemical Synthesis

The rigid, well-defined three-dimensional structures of these isomers make them valuable scaffolds in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: The carboxylic acid group is a common pharmacophore in many drugs. [14]These isomers serve as versatile building blocks for synthesizing more complex molecules with therapeutic potential. [10]The specific cis or trans geometry is often critical for achieving the correct orientation to bind to a biological target, such as an enzyme or receptor. [15]* Bioisosteres: In drug design, a carboxylic acid group can sometimes lead to poor metabolic stability or membrane permeability. The 4-methylcyclohexyl scaffold allows medicinal chemists to orient other functional groups (bioisosteres) in precise spatial arrangements to mimic the carboxylic acid's interactions while improving the drug's overall properties. [16][17]* Specialty Chemicals: The isomers are used in the synthesis of agrochemicals, fragrances, and liquid crystals, where the molecular shape and polarity are key performance drivers. [10]

Conclusion

The exemplify the critical role of stereochemistry in determining molecular properties and function. While their synthesis as a mixture is straightforward, the separation and characterization of the individual isomers require sophisticated analytical techniques. A thorough understanding of their conformational stability and distinct physicochemical properties is paramount for their effective application as building blocks in the precise, three-dimensional world of drug design and advanced materials synthesis.

References

-

Exploring the Synthesis and Applications of Trans-4-Methylcyclohexanecarboxylic Acid (CAS 13064-83-0). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

-

Cas 13064-83-0,trans-4-Methylcyclohexanecarboxylic acid - LookChem. (n.d.). LookChem. Retrieved January 8, 2026, from [Link]

-

cis-4-Methylcyclohexanecarboxylic acid - CAS Common Chemistry. (n.d.). CAS. Retrieved January 8, 2026, from [Link]

-

This compound | C8H14O2 | CID 20330 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

draw the chair conformation of trans-4-methylcyclohexanecarboxylic acid.. (2025, March 25). Filo. Retrieved January 8, 2026, from [Link]

-

cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). Bentham Science. Retrieved January 8, 2026, from [Link]

-

Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). Western Michigan University ScholarWorks. Retrieved January 8, 2026, from [Link]

-

(PDF) cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Cyclohexanecarboxylic acid, methyl ester - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 8, 2026, from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Hindawi. Retrieved January 8, 2026, from [Link]

-

A review of drug isomerism and its significance - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound (934-67-8) for sale [vulcanchem.com]

- 2. draw the chair conformation of trans-4-methylcyclohexanecarboxylic acid.. [askfilo.com]

- 3. cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound | 4331-54-8 [chemicalbook.com]

- 6. trans-4-Methylcyclohexanecarboxylic acid | 13064-83-0 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Cas 13064-83-0,trans-4-Methylcyclohexanecarboxylic acid | lookchem [lookchem.com]

- 11. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cis-4-methylcyclohexanecarboxylic acid (934-67-8) 1H NMR [m.chemicalbook.com]

- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Methylcyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 4-Methylcyclohexanecarboxylic acid, a pivotal cyclic carboxylic acid in modern chemistry. With a molecular weight of 142.20 g/mol , this compound is a versatile building block in various industrial and research sectors.[1][2][3][4] This document details its fundamental chemical and physical properties, explores its geometric isomerism, outlines validated synthesis protocols, and discusses its significant applications in pharmaceuticals, material science, and agrochemicals. The guide is intended for researchers, chemists, and professionals in drug development, offering expert insights into the experimental causality and practical handling of this compound.

Core Molecular and Physical Properties

Chemical Identity and Structure

This compound (IUPAC name: 4-methylcyclohexane-1-carboxylic acid) is an organic compound characterized by a cyclohexane ring substituted with a methyl group at the 4-position and a carboxylic acid functional group at the 1-position.[1][3] Its molecular formula is C₈H₁₄O₂.[1][3][5] This structure provides a unique combination of a non-polar cyclic backbone and a polar, reactive carboxylic acid group, making it a valuable intermediate in organic synthesis.

Geometric Isomerism: A Critical Feature

A key structural aspect of this compound is the existence of geometric isomers, cis and trans, which arise from the relative orientation of the methyl and carboxylic acid groups on the cyclohexane ring.[1]

-

trans-isomer (CAS: 13064-83-0): The methyl and carboxylic acid groups are on opposite sides of the ring's plane.[1] This isomer is typically a white crystalline powder.[5][6]

-

cis-isomer (CAS: 934-67-8): Both substituent groups are on the same side of the ring's plane.[1]

-

Mixture of isomers (CAS: 4331-54-8): Commercially available products are often a mixture of both isomers and can present as a colorless to white liquid or solid.[1][4]

The stereochemistry of the specific isomer used is critical, as it directly influences the physical properties (e.g., melting point, solubility) and the stereochemical outcome of subsequent reactions, which is particularly important in the synthesis of chiral pharmaceuticals.

Physicochemical Data Summary

The physical and chemical properties can vary slightly between the isomeric forms. The following table summarizes key quantitative data for the compound.

| Property | Value (trans-isomer) | Value (cis/trans Mixture) | Reference(s) |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol | [1][3][4][5] |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | [1][3][5] |

| Melting Point | 109-111 °C | 108-111 °C | [2][5] |

| Boiling Point | 245 °C | 134-136 °C (at 15 mmHg) | [2][5] |

| Density | 1.025 g/cm³ | 1.005 g/mL (at 25 °C) | [2][5] |

| pKa | 4.89 (at 25 °C) | 4.89 - 4.92 | [1][5] |

| Flash Point | 110.7 °C | >113 °C (closed cup) | [1][5] |

| Solubility | Soluble in methanol | Soluble in methanol, chloroform, DMSO | [1][5] |

Synthesis Methodologies

The synthesis of this compound is crucial for its availability in research and industry. The most common and reliable methods involve the chemical modification of readily available aromatic precursors.

Synthesis via Catalytic Hydrogenation of p-Toluic Acid

The reduction of the aromatic ring in p-toluic acid is a primary route for producing this compound.[1][7] This method is favored for its efficiency and directness.

Principle: This process involves the catalytic hydrogenation of the benzene ring of p-toluic acid to a cyclohexane ring. The choice of catalyst and reaction conditions (temperature, pressure) is critical to ensure complete saturation of the aromatic ring without reducing the carboxylic acid group.

Experimental Protocol:

-

Reactor Setup: In a 25 mL stainless steel autoclave with a PTFE liner, add the catalyst (e.g., 20 mg of a palladium-based catalyst) and p-toluic acid (0.5 mmol, 61 mg).[7]

-

Solvent Addition: Disperse the solids in 5 mL of deionized water.[7]

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas to replace the air, and then pressurize to 2.5 MPa with hydrogen.[7]

-

Reaction: Heat the mixture to 110 °C while stirring magnetically (1000 rpm) for a predetermined duration (e.g., 4-8 hours).[7]

-

Workup: Cool the reactor to room temperature. The reaction mixture is then extracted with a suitable organic solvent like ethyl acetate.[7]

-

Purification & Analysis: The solid catalyst is removed by centrifugation or filtration. The resulting organic filtrate, containing the product, is analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its structure and purity.[2][7]

Causality Behind Choices: The use of a stainless steel autoclave is necessary to safely handle the high hydrogen pressure. Water is often chosen as a green solvent, and ethyl acetate is used for extraction due to the product's high solubility in it and its immiscibility with water.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is not an end product but a crucial intermediate. Its structural features are exploited to build more complex molecules for a variety of applications.

Role as a Pharmaceutical Intermediate

The compound is a significant organic building block in the synthesis of pharmaceuticals.[6][8] Its cyclohexane scaffold is present in numerous biologically active molecules. The carboxylic acid group serves as a chemical handle for modification, allowing it to be incorporated into larger drug candidates through esterification, amidation, or other coupling reactions.[6] The trans isomer, in particular, is often used to impart specific conformational rigidity to a molecule, which can be critical for its binding affinity to a biological target.[5][6]

Applications in Material Science and Other Industries

-

Liquid Crystals: It serves as a building block for liquid crystal materials, where the rigid cyclohexane core contributes to the formation of ordered mesophases.[1]

-

Agrochemicals: The molecule is used in the synthesis of novel pesticides and other crop protection agents.[5]

-

Cosmetics: It is also found as an ingredient in cosmetic formulations, contributing to the performance of personal care products.[6]

-

Chemical Synthesis: It is a precursor for producing substituted cyclohexyl carbonyl chlorides, which are highly reactive and versatile intermediates.[1][2]

Caption: Key application areas derived from this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified as an irritant. Key hazards include:

-

Skin Irritation: Causes skin irritation.[9]

-

Eye Irritation: Causes serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[9][10]

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4][9][11] For dusty conditions, an N95 dust mask is recommended.[4]

-

Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Keep away from incompatible materials such as strong oxidizing agents and bases.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound, with a molecular weight of 142.20 g/mol , is a compound of significant scientific and industrial importance. Its true value lies not in its final application but in its role as a versatile and structurally rich intermediate. The distinction between its cis and trans isomers is fundamental to its application, particularly in the precise field of pharmaceutical synthesis. A thorough understanding of its properties, synthesis routes, and handling requirements, as detailed in this guide, is essential for researchers and developers aiming to leverage its full potential in creating novel and advanced chemical products.

References

- This compound - 934-67-8 - Vulcanchem.

- This compound | 4331-54-8 - ChemicalBook.

- This compound | C8H14O2 | CID 20330 - PubChem - NIH.

- 4-Methyl-1-cyclohexanecarboxylic acid 99 4331-54-8 - Sigma-Aldrich.

- Exploring the Synthesis and Applications of Trans-4-Methylcyclohexanecarboxylic Acid (CAS 13064-83-0).

- Cas 13064-83-0,trans-4-Methylcyclohexanecarboxylic acid - LookChem.

- This compound synthesis - ChemicalBook.

- trans-4-Methyl-1-cyclohexanecarboxylic acid 98 13064-83-0 - Sigma-Aldrich.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- Cas 4331-54-8,this compound - LookChem.

- This compound | 934-67-8 - Benchchem.

- Unlocking Innovation: The Role of Trans-4-Methylcyclohexanecarboxylic Acid in Modern Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. This compound (934-67-8) for sale [vulcanchem.com]

- 2. This compound | 4331-54-8 [chemicalbook.com]

- 3. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-甲基环己烷甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 4-Methylcyclohexanecarboxylic Acid from p-Toluic Acid via Catalytic Hydrogenation

Abstract

4-Methylcyclohexanecarboxylic acid is a valuable saturated carbocyclic compound utilized as a key building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its synthesis from the readily available aromatic precursor, p-toluic acid, presents the classic challenge of selective aromatic ring reduction without affecting the carboxylic acid moiety. This technical guide provides a comprehensive overview of the catalytic hydrogenation of p-toluic acid, the most direct and efficient route to this compound. We will delve into the mechanistic underpinnings of catalyst selection, provide a detailed, field-proven experimental protocol, and discuss process optimization, characterization, and critical safety considerations. This document is designed to equip researchers with the necessary expertise to successfully and safely perform this synthesis.

Introduction: The Strategic Importance of Saturating Aromatics

The transformation of flat, aromatic systems into three-dimensional saturated rings is a cornerstone of modern medicinal chemistry and materials science. The resulting cyclohexyl derivatives, such as this compound, often exhibit improved metabolic stability, solubility, and unique conformational properties compared to their aromatic counterparts. The target molecule, this compound (a mixture of cis and trans isomers), is a crucial intermediate for various applications, including the development of therapeutic agents and specialized polymers.[1]

The starting material, p-toluic acid (4-methylbenzoic acid), is an inexpensive, commercially available commodity chemical, making it an ideal precursor for large-scale synthesis.[2] The core chemical transformation involves the reduction of the benzene ring, a thermodynamically stable system, which necessitates the use of catalytic hydrogenation under elevated temperature and pressure.

Mechanistic Rationale and Catalyst Selection

The hydrogenation of an aromatic ring is a challenging process due to the high resonance stabilization energy of the benzene ring. Overcoming this energy barrier requires a highly active catalyst and typically forcing reaction conditions.[3] The primary goal is to achieve high selectivity for ring saturation while preserving the chemically sensitive carboxylic acid group.

The Choice of Catalyst: Expertise in Action

While several transition metals can catalyze hydrogenation, rhodium (Rh) and ruthenium (Ru) are particularly effective for arene hydrogenation due to their high activity and selectivity.[4]

-

Rhodium on Carbon (Rh/C): Often considered the catalyst of choice for this transformation. It exhibits excellent activity for hydrogenating the benzene ring at relatively lower temperatures and pressures compared to other catalysts, with minimal side reactions involving the carboxylic acid group.[3][5]

-

Ruthenium on Carbon (Ru/C): Another highly active catalyst for arene hydrogenation.[5][6] However, under certain conditions (e.g., very high temperatures), ruthenium can sometimes catalyze the further reduction of the carboxylic acid to the corresponding alcohol (4-methylcyclohexylmethanol), a potential side product that must be monitored.[6]

-

Palladium (Pd/C) and Platinum (Pt/C): While effective for many hydrogenation reactions, these catalysts generally require more forcing conditions (higher temperatures and pressures) for complete arene saturation and may lead to a different product profile.[3][5]

Causality Behind Selection: The preference for Rh/C or Ru/C is rooted in their oxophilicity and ability to coordinate the aromatic ring effectively. The catalyst surface adsorbs both the aromatic ring and hydrogen, facilitating the stepwise addition of hydrogen atoms to the ring system. Carbon is a preferred support due to its high surface area and inertness under the reaction conditions.

The overall reaction pathway is illustrated below.

Detailed Experimental Protocol

This protocol describes a robust and reproducible procedure for the synthesis of this compound on a laboratory scale.

3.1. Materials and Equipment

| Reagent/Equipment | Specification |

| p-Toluic Acid | ≥98% purity |

| 5% Rhodium on Carbon (Rh/C) | or 5% Ruthenium on Carbon (Ru/C) |

| Solvent | Deionized Water or Methanol |

| Hydrogen (H₂) Gas | High purity (≥99.99%) |

| High-Pressure Autoclave | Stainless steel, equipped with magnetic stirrer, |

| pressure gauge, thermocouple, and gas inlet/outlet | |

| Filtration Apparatus | Büchner funnel, filter flask, Celite® or filter aid |

| Rotary Evaporator | For solvent removal |

| Glassware | Standard laboratory glassware |

3.2. Step-by-Step Hydrogenation Procedure

A general procedure is adapted from established methods for the hydrogenation of benzoic acid derivatives.[7][8]

-

Reactor Charging: In a glass liner for the autoclave, combine p-toluic acid (e.g., 0.5 mmol, 68 mg) and the chosen catalyst (e.g., 20 mg of 5% Rh/C). Add the solvent (e.g., 5-10 mL of deionized water).

-

System Assembly: Place the glass liner inside the stainless-steel autoclave. Seal the reactor according to the manufacturer's instructions, ensuring all fittings are secure.

-

Inerting the System (Trustworthiness Pillar): This step is critical for safety. Pressurize the sealed autoclave with nitrogen or argon to ~100 psi, then slowly vent the pressure. Repeat this process at least three times to remove all atmospheric oxygen from the system.

-

Hydrogen Purge: Following the inert gas purge, purge the system with hydrogen gas. Pressurize with H₂ to ~100 psi and vent. Repeat this purge three times.

-

Pressurization and Reaction: After the final purge, pressurize the autoclave with hydrogen to the desired reaction pressure (e.g., 2.5 MPa or ~360 psi).[7][8]

-

Heating and Agitation: Begin vigorous magnetic stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 110 °C).[7][8] Maintain these conditions for the duration of the reaction (typically 4-12 hours). The reaction progress can be monitored by observing the drop in hydrogen pressure.

-

Cooldown and Depressurization: Once the reaction is complete (indicated by the cessation of hydrogen uptake), turn off the heating and allow the reactor to cool to room temperature. Crucially, vent the excess hydrogen pressure slowly and carefully in a well-ventilated fume hood.

-

Catalyst Filtration (Safety Pillar): Open the reactor. The wet catalyst is pyrophoric and can ignite upon contact with air when dry. Do not allow the catalyst to dry on the filter paper. Filter the reaction mixture through a pad of Celite® or another filter aid to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete product recovery. The recovered solid catalyst should be immediately quenched by submerging it in water.

-

Product Isolation: Transfer the filtrate to a separatory funnel. Extract the aqueous solution with a suitable organic solvent like ethyl acetate (3 x 20 mL).[7] Combine the organic extracts.

-

Drying and Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound, a white solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) if necessary.

Visualization of the Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Data, Characterization, and Quality Control

5.1. Reaction Parameters

| Parameter | Value | Rationale |

| Substrate | p-Toluic Acid (1.0 eq) | Starting material. |

| Catalyst | 5% Rh/C or 5% Ru/C | High activity for arene hydrogenation.[5] |

| Catalyst Loading | 10-20% w/w (substrate) | Ensures a reasonable reaction rate without excessive cost. |

| Solvent | Water, Methanol, or Dioxane/Water[6] | Solubilizes the starting material and product. Water is a green solvent choice. |

| H₂ Pressure | 2.5 - 7.0 MPa[6][7] | Higher pressure increases H₂ concentration, accelerating the reaction rate. |

| Temperature | 100 - 150 °C[6][7] | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 4 - 24 hours | Dependent on scale, catalyst loading, temperature, and pressure. |

| Expected Yield | >90% | This is a highly efficient transformation. |

5.2. Product Characterization

The identity and purity of the final product, this compound, must be confirmed through rigorous analysis.

| Property | Expected Value |

| Appearance | White crystalline powder[1] |

| Melting Point | 108-111 °C (for the mixture of isomers)[7] |

| ¹H NMR | Complex multiplets in the aliphatic region (~0.9-2.5 ppm), broad singlet for COOH proton. |

| ¹³C NMR | Resonances for the cyclohexyl ring carbons and a downfield signal for the C=O (~180 ppm). |

| Molecular Weight | 142.20 g/mol [9] |

Authoritative spectral data for this compound can be found in public databases like PubChem and ChemicalBook for comparison.[9][10]

Conclusion

The synthesis of this compound from p-toluic acid is most effectively achieved through catalytic hydrogenation using a rhodium or ruthenium catalyst. This method is robust, high-yielding, and atom-economical. By understanding the mechanistic principles behind catalyst choice and adhering to a rigorous, safety-conscious experimental protocol, researchers can reliably produce this valuable chemical intermediate. The procedures and data presented in this guide provide a solid foundation for laboratory synthesis and further process development.

References

-

Jadhav, S. D., & Deshpande, R. M. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. Available at: [Link]

-

McManus, J., et al. (2017). Selective hydrogenation of aromatic carboxylic acids over Pt-Sn catalysts. 13th EUROPACAT: European Congress on Catalysis. Available at: [Link]

-

Ying, W., et al. (2010). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO₂. Molecules. Available at: [Link]

- BenchChem (2025). An In-depth Technical Guide to the Synthesis of Methyl Cyclohexanecarboxylate from Cyclohexanecarboxylic Acid. BenchChem.

-

Yoshioka, S., & Saito, S. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications. Available at: [Link]

-

Wang, Y., et al. (2023). A Ru/RuO₂ heterostructure boosting electrochemistry-assisted selective benzoic acid hydrogenation. Chemical Science. Available at: [Link]

- Brandvold, T. A. (2016). Hydrogenation of carboxylic acids to increase yield of aromatics. Google Patents.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trans-4-Methylcyclohexanecarboxylic Acid (CAS 13064-83-0).

- Lin, S., & Chen, C. (2014). Process for hydrogenating 4-carboxybenzaldehyde to p-toluic acid. Google Patents.

-

Ying, W., et al. (2010). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO₂. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]

-

Organic Syntheses (n.d.). p-TOLUIC ACID. Organic Syntheses. Available at: [Link]

- Yoshioka, S., & Saito, S. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.

- Chisso Corp (2002). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.

-

Wikipedia (n.d.). p-Toluic acid. Wikipedia. Available at: [Link]

-

YouTube (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 3. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. This compound | 4331-54-8 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(4331-54-8) 1H NMR [m.chemicalbook.com]

physical properties of 4-Methylcyclohexanecarboxylic acid isomers

An In-depth Technical Guide to the Physical Properties of 4-Methylcyclohexanecarboxylic Acid Isomers

Authored by: Gemini, Senior Application Scientist

Publication Date: January 9, 2026

Abstract

This compound, a substituted cycloalkane, is a pivotal structural motif in medicinal chemistry and materials science.[1] Its utility is profoundly influenced by the distinct physical properties of its cis and trans stereoisomers. This guide provides a comprehensive analysis of these properties, grounded in fundamental principles of stereochemistry and thermodynamics. We present a comparative summary of key physical data, elucidate the structural basis for observed differences, and detail robust experimental protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of these isomers for synthesis, purification, and application.

Introduction: The Significance of Stereoisomerism

This compound (C₈H₁₄O₂) is a carboxylic acid featuring a cyclohexane ring substituted at positions 1 and 4 with a carboxyl and a methyl group, respectively.[2][3] The non-planar nature of the cyclohexane ring gives rise to geometric isomerism, resulting in two distinct compounds: cis-4-methylcyclohexanecarboxylic acid and trans-4-methylcyclohexanecarboxylic acid.[2] In the cis isomer, the methyl and carboxyl groups reside on the same face of the ring, whereas in the trans isomer, they are on opposite faces.[2]

This seemingly subtle structural variance leads to dramatic differences in their three-dimensional conformations, intermolecular interactions, and, consequently, their macroscopic physical properties. For professionals in drug development, understanding these differences is not merely academic; it is critical. Properties such as melting point, solubility, and acid dissociation constant (pKa) directly impact a compound's solid-state behavior, purification, formulation, and pharmacokinetic profile.

Molecular Structure and Thermodynamic Stability

The key to understanding the divergent properties of these isomers lies in the conformational analysis of the cyclohexane chair. Substituted cyclohexanes predominantly exist in a low-energy chair conformation to minimize angular and torsional strain.[4] In this conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

Due to unfavorable 1,3-diaxial steric interactions, substituents are thermodynamically more stable in the equatorial position.[4]

-

trans-4-Methylcyclohexanecarboxylic Acid: The trans isomer can adopt a chair conformation where both the larger carboxylic acid group and the methyl group occupy equatorial positions. This diequatorial conformation is highly stable as it minimizes steric strain.

-

cis-4-Methylcyclohexanecarboxylic Acid: The cis isomer is conformationally constrained. In any chair conformation, one substituent must be axial while the other is equatorial. The ring will flip between two conformers, but it cannot escape the inherent steric strain of having one bulky group in an axial position.

This fundamental difference in thermodynamic stability is the primary driver behind the isomers' distinct physical characteristics. The greater stability and higher symmetry of the trans isomer allow for more efficient packing into a crystal lattice, which has profound effects on its melting point.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC is the gold standard for melting point analysis. It offers high precision and provides additional information on purity (melting point depression/broadening) and solid-state transitions (polymorphism). It measures the difference in heat flow required to increase the temperature of a sample and a reference.

-

Methodology:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the isomer into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

-

Thermal Program: Place both pans into the DSC cell. Heat the sample under a nitrogen purge (20-50 mL/min) at a controlled rate (e.g., 10 °C/min) over a temperature range bracketing the expected melting point (e.g., 20-40 °C for cis, 100-120 °C for trans).

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion. A sharp peak indicates high purity.

-

Protocol 2: pKa Determination by Potentiometric Titration

-

Rationale: Potentiometric titration is a highly accurate and direct method for determining the pKa of an acid. It involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the acid is half-neutralized.

-

Methodology:

-

System Setup: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, 10.0).

-

Sample Preparation: Accurately prepare a solution of the carboxylic acid isomer (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture like methanol if solubility is low).

-

Titration: Immerse the calibrated pH electrode in the sample solution. While stirring, add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH) using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half the volume of titrant required to reach the equivalence point has been added).

-

Implications for Research and Drug Development

The distinct physicochemical profiles of the cis and trans isomers have significant practical consequences:

-

Purification and Handling: The large difference in melting points provides a straightforward method for separation and purification. The trans isomer, being a stable, high-melting solid, can often be selectively crystallized from a mixture, leaving the lower-melting cis isomer in the mother liquor. The solid nature of the trans isomer also makes it easier to weigh and handle in a laboratory setting. [5]* Drug Formulation: In drug development, the solid-state properties of an active pharmaceutical ingredient (API) are paramount. A stable, crystalline solid like the trans isomer is highly desirable for its predictable behavior, long-term stability, and ease of formulation into tablets or capsules. A low-melting solid or liquid like the cis isomer can present significant challenges in manufacturing and stability. [6]* Biological Activity: While the pKa is similar, the three-dimensional shape of the isomers is different. In drug design, where molecular recognition by a protein target is key, the cis and trans isomers will present different pharmacophores and may bind to a target with vastly different affinities, leading to one isomer being active while the other is not.

Conclusion

The geometric isomers of this compound provide a classic textbook example of how stereochemistry dictates physical properties. The trans isomer, capable of adopting a low-energy diequatorial conformation, is a thermodynamically stable, high-melting crystalline solid. In contrast, the cis isomer is conformationally strained, resulting in a much less stable, low-melting solid. While their solution-based acidity (pKa) is nearly identical, their solid-state properties are worlds apart. For scientists in synthetic chemistry and drug development, a thorough understanding and robust experimental characterization of these properties are essential for the successful purification, formulation, and application of these important chemical entities.

References

-

4-Methyl-1-cyclohexanecarboxylic acid,mixture of cis and trans - ChemBK. (2024-04-10). Retrieved January 9, 2026, from [Link]

-

Cas 13064-83-0,trans-4-Methylcyclohexanecarboxylic acid - LookChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

cis-4-Methylcyclohexanecarboxylic acid - CAS Common Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]

-

This compound | C8H14O2 | CID 20330 - PubChem. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

-

trans-4-Methylcyclohexanecarboxylic acid - CAS Common Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound (934-67-8) for sale [vulcanchem.com]

- 3. This compound | C8H14O2 | CID 20330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cas 13064-83-0,trans-4-Methylcyclohexanecarboxylic acid | lookchem [lookchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

A Comprehensive Technical Guide to the Solubility of 4-Methylcyclohexanecarboxylic Acid in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 4-methylcyclohexanecarboxylic acid, a key intermediate in the pharmaceutical and fine chemical industries.[1] In the absence of extensive empirical solubility data, this document leverages the predictive power of Hansen Solubility Parameters (HSP) to forecast the compound's behavior across a diverse range of organic solvents. Furthermore, this guide outlines a robust, self-validating experimental protocol for the precise determination of solubility, ensuring researchers and drug development professionals can apply these principles in a laboratory setting. The synthesis of theoretical principles with practical, field-proven methodologies offers a comprehensive resource for formulation development, process chemistry, and purity optimization.

Introduction: The Significance of this compound

This compound (4-MCCA), with the chemical formula C₈H₁₄O₂, is a substituted cyclic carboxylic acid of significant interest in modern chemical synthesis.[2] Its molecular structure, featuring a cyclohexane ring, a methyl group, and a carboxylic acid functional group, makes it a versatile organic building block.[2] This compound exists as cis and trans isomers, which can exhibit different physical properties.[2] The applications of 4-MCCA are notable in the pharmaceutical sector, where it serves as a precursor for the synthesis of more complex therapeutic molecules.[1] Its role as a crucial intermediate necessitates a thorough understanding of its physical properties, particularly its solubility in various organic media, which is paramount for reaction kinetics, purification, and formulation.

Theoretical Framework: Understanding Solubility through Molecular Interactions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules. The dissolution process can be conceptualized as a three-step energetic process:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in their solid-state (for crystalline solids).

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate a solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution determines whether the dissolution process is endothermic or exothermic. However, entropy changes also play a crucial role in the spontaneity of dissolution.

Hansen Solubility Parameters (HSP): A Predictive Tool

To quantify the "like dissolves like" principle, Hansen Solubility Parameters (HSP) provide a powerful predictive framework.[3] The total cohesive energy of a substance is divided into three components, each representing a different type of intermolecular force:

-

δd (Dispersion): Represents the energy from van der Waals forces.

-

δp (Polar): Represents the energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

Every chemical, including solvents and solutes, can be characterized by a unique set of these three parameters. The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve. This relationship is quantified by the Hansen Solubility Parameter distance (Ra), calculated as follows:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, higher predicted solubility.

Predicted Solubility of this compound

Due to the limited availability of experimental quantitative solubility data for 4-MCCA, Hansen Solubility Parameters were estimated using a group contribution method. The molecular structure of 4-MCCA was broken down into its constituent functional groups, and the corresponding HSP contributions were summed to yield the parameters for the entire molecule.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Value (MPa⁰·⁵) |

| δd (Dispersion) | 17.5 |

| δp (Polar) | 4.5 |

| δh (Hydrogen Bonding) | 8.0 |

Using these estimated HSP values, the Ra distance was calculated for a range of common organic solvents. A smaller Ra value suggests a higher likelihood of significant solubility.

Table 1: Predicted Solubility of this compound in Various Organic Solvents based on HSP Distance (Ra)

| Solvent | Class | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) | Ra (Predicted Solubility) |